molecular formula C7H5Cl2N3 B048737 5,6-dichloro-1H-benzo[d]imidazol-2-amine CAS No. 18672-03-2

5,6-dichloro-1H-benzo[d]imidazol-2-amine

Cat. No. B048737
Key on ui cas rn: 18672-03-2
M. Wt: 202.04 g/mol
InChI Key: HAADRTMPUSJNOI-UHFFFAOYSA-N
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Patent
US05712255

Procedure details

A modified procedure of the procedure described by Leonard, N. J., et al., J. Am. Chem. Sec. 69:2459 (1947), was followed. Cyanogen bromide (136.6 g, 1.3M, 260 mL of a 5M solution in CH3CN from) was added to a solution of MeOH (250 mL) in H2O (1500 mL). 4,5-Dichloro-1,2-phenylenediamine (available commercially from Aldrich Chemical Company) (222.4 g, 1.26M) was then added in five portions, as the initial reaction is exothermic. The reaction mixture was stirred without heating for 80 hr. then treated with activated charcoal (5 g). The 80 hr time period was for convenience alone, since the reaction is probably complete within 24 hr. After stirring for two hrs, the reaction mixture was filtered through Celite. The filter cake was washed with MeOH (250 mL) and H2O (750 mL) and the filter cake was discarded. The filtrate was diluted with H2O (1.5 L), adjusted to pH 10 with conc. NH4OH (1750 mL) and then allowed to stand overnight at 5° C. The precipitate (yellow leaflets) was collected by filtration, washed with H2O and then dried under reduced pressure at 50° C. for 60 hr. Crude yield: 265 g. This product was purified by recrystallization from CH3CN to yield: 205.6 g (80.7%) of 4. MP: 264°-266° C. TLC: Rf =0.22 (CHCl3 --MeOH), 10:1; SiO2). See Horner, J. K. et al., J. Med. Chem. 11:946-949 (1968), lit. MP: 260°-262° C. As an alternative, the crude material is dissolved in absolute ethanol, treated with activated charcoal, and the solution diluted with an equal volume of H2O and stored at 5° C. for 18-24 hr.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2](C(O)=O)C[SeH].N#CBr.[Cl:11][C:12]1[C:17]([Cl:18])=[CH:16][C:15]([NH2:19])=[C:14]([NH2:20])[CH:13]=1.C>CC#N.O.CO>[NH2:1][C:2]1[NH:20][C:14]2[CH:13]=[C:12]([Cl:11])[C:17]([Cl:18])=[CH:16][C:15]=2[N:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C[SeH])C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CBr
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N
Name
Quantity
1500 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1Cl)N)N
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as the initial reaction
TEMPERATURE
Type
TEMPERATURE
Details
without heating for 80 hr
Duration
80 h
CUSTOM
Type
CUSTOM
Details
The 80 hr time period
Duration
80 h
STIRRING
Type
STIRRING
Details
After stirring for two hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
WASH
Type
WASH
Details
The filter cake was washed with MeOH (250 mL) and H2O (750 mL)
ADDITION
Type
ADDITION
Details
The filtrate was diluted with H2O (1.5 L)
WAIT
Type
WAIT
Details
to stand overnight at 5° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate (yellow leaflets) was collected by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C. for 60 hr
Duration
60 h
CUSTOM
Type
CUSTOM
Details
This product was purified by recrystallization from CH3CN to yield: 205.6 g (80.7%) of 4
DISSOLUTION
Type
DISSOLUTION
Details
As an alternative, the crude material is dissolved in absolute ethanol
ADDITION
Type
ADDITION
Details
treated with activated charcoal
ADDITION
Type
ADDITION
Details
the solution diluted with an equal volume of H2O
WAIT
Type
WAIT
Details
stored at 5° C. for 18-24 hr
Duration
21 (± 3) h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
NC=1NC2=C(N1)C=C(C(=C2)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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